molecular formula C10H15FN2O2S B13999357 3-amino-N-tert-butyl-5-fluorobenzenesulfonamide

3-amino-N-tert-butyl-5-fluorobenzenesulfonamide

Katalognummer: B13999357
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: WCYWIZAECWQYTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE is a chemical compound with the molecular formula C10H16N2O2S. It is a sulfonamide derivative that has found various applications in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structural features, which include an amino group, a tert-butyl group, and a fluorine atom attached to a benzene ring.

Vorbereitungsmethoden

The synthesis of 3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE involves several steps. One common method includes the reaction of 3-amino-5-fluorobenzenesulfonamide with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The precise mechanism of action of 3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE is not fully understood. it is believed to act as an enzyme inhibitor by binding to the active site of target enzymes, thereby obstructing substrate binding. This inhibition can affect various molecular targets and pathways, including those involved in folate metabolism and cell signaling .

Vergleich Mit ähnlichen Verbindungen

3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE can be compared with other sulfonamide derivatives such as:

These comparisons highlight the unique features of 3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE, particularly the presence of the fluorine atom, which can significantly impact its chemical properties and biological activities.

Eigenschaften

Molekularformel

C10H15FN2O2S

Molekulargewicht

246.30 g/mol

IUPAC-Name

3-amino-N-tert-butyl-5-fluorobenzenesulfonamide

InChI

InChI=1S/C10H15FN2O2S/c1-10(2,3)13-16(14,15)9-5-7(11)4-8(12)6-9/h4-6,13H,12H2,1-3H3

InChI-Schlüssel

WCYWIZAECWQYTG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=CC(=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.